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Compound of Interest

Compound Name:
(4-(1-Hydroxyethyl)phenyl)boronic

acid

Cat. No.: B151596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-
Hydroxyethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and drug

development. This document details the analytical techniques and experimental protocols

required for its characterization, presenting a logical workflow from synthesis to structural

confirmation.

Compound Identity and Properties
(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a

phenylboronic acid scaffold substituted with a 1-hydroxyethyl group at the para position.[1] This

substitution enhances its solubility in polar solvents and provides an additional site for chemical

modification.[1]
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Property Value Source

Chemical Formula C₈H₁₁BO₃ [2]

Molecular Weight 165.98 g/mol [2][3]

CAS Number 518336-20-4 [2]

Appearance White to off-white solid [1]

Solubility
Soluble in polar solvents like

water and alcohols
[1]

Spectroscopic and Analytical Data
The structural confirmation of (4-(1-Hydroxyethyl)phenyl)boronic acid relies on a

combination of spectroscopic techniques. The following tables summarize the expected and

reported data for this compound. Note: Experimentally obtained data for the target molecule is

not readily available in public literature. The data presented below is a combination of predicted

values and data from closely related analogs. Researchers should acquire and interpret their

own data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.7-7.8 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.3-7.4 d 2H
Ar-H (ortho to -

CH(OH)CH₃)

~4.9 q 1H -CH(OH)CH₃

~2.5 s 2H -B(OH)₂

~1.4 d 3H -CH(OH)CH₃

~5.0 s (broad) 1H -CH(OH)CH₃

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm Assignment

~145-150 C-B(OH)₂

~135 Ar-C (para to -B(OH)₂)

~128 Ar-CH (ortho to -CH(OH)CH₃)

~125 Ar-CH (ortho to -B(OH)₂)

~70 -CH(OH)CH₃

~25 -CH(OH)CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretch (alcohol and

boronic acid)

~3050 Medium C-H stretch (aromatic)

~2970 Medium C-H stretch (aliphatic)

1610, 1480 Medium C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1080 Strong C-O stretch

Mass Spectrometry (MS)
m/z Interpretation

166.08 [M]⁺ (Molecular Ion)

148.07 [M - H₂O]⁺

122.07 [M - C₂H₄O]⁺

105.06 [C₇H₅O]⁺

Experimental Protocols
Synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid
A common route for the synthesis of arylboronic acids involves the reaction of a Grignard

reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for the title

compound is outlined below.

Starting Material Step 1: Reduction Step 2: Grignard Formation Step 3: Borylation & Hydrolysis

4-Bromoacetophenone 1-(4-Bromophenyl)ethanolNaBH₄, MeOH Grignard ReagentMg, THF (4-(1-Hydroxyethyl)phenyl)boronic acid

1. B(OMe)₃
2. H₃O⁺
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Synthetic pathway for (4-(1-Hydroxyethyl)phenyl)boronic acid.

Protocol:

Reduction of 4-Bromoacetophenone: To a solution of 4-bromoacetophenone in methanol at 0

°C, sodium borohydride is added portion-wise. The reaction is stirred until completion

(monitored by TLC), followed by quenching with water and extraction with an organic solvent.

The organic layer is dried and concentrated to yield 1-(4-bromophenyl)ethanol.

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous

tetrahydrofuran (THF). A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added

dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete

formation of the Grignard reagent.

Borylation and Hydrolysis: The Grignard solution is cooled to -78 °C and trimethyl borate is

added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is then quenched by the slow addition of aqueous acid (e.g., HCl) and stirred

vigorously to hydrolyze the borate ester. The product is extracted, and the organic layers are

washed, dried, and concentrated.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., water/ethanol) or by column chromatography on silica gel.

Characterization Protocols
NMR Sample Preparation:

Weigh 5-10 mg of the purified solid.

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, Methanol-d₄) in a clean, dry vial.[4]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

NMR tube to remove any particulate matter.

Cap the NMR tube and invert several times to ensure a homogenous solution.
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FT-IR Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile

solvent like acetone or methylene chloride.[5]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[5]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

[5]

Mount the plate in the sample holder of the FT-IR spectrometer for analysis.[5]

Mass Spectrometry Sample Preparation (LC-MS):

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.[6]

Dilute the stock solution with an appropriate mobile phase (e.g., a mixture of water and

acetonitrile with a small amount of formic acid) to a final concentration suitable for the

instrument's sensitivity (typically in the µg/mL to ng/mL range).[6]

Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS

system.

Potential Biological Activity and Signaling Pathway
Involvement
Phenylboronic acid derivatives have been investigated for their roles in various biological

processes, including cancer cell migration.[7] Studies have shown that phenylboronic acids can

inhibit key signaling pathways that regulate actin dynamics and cell motility, such as the Rho

GTPase family (RhoA, Rac1, and Cdc42).[7]
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Phenylboronic Acid Derivative
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Inhibition of Rho GTPase signaling by phenylboronic acid derivatives.

This diagram illustrates the potential inhibitory effect of (4-(1-Hydroxyethyl)phenyl)boronic
acid on the RhoA, Rac1, and Cdc42 signaling pathways, which are crucial regulators of cell

migration. By inhibiting these GTPases, downstream effectors such as ROCK, PAK, and N-

WASP are not activated, leading to a reduction in cancer cell motility.

Conclusion
The structural elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid is a critical step in its

application for drug discovery and development. This guide has provided a framework for its
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characterization, including key spectroscopic data, detailed experimental protocols, and a

potential mechanism of biological action. Rigorous application of these analytical techniques

will ensure the unambiguous identification and purity assessment of this important chemical

entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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